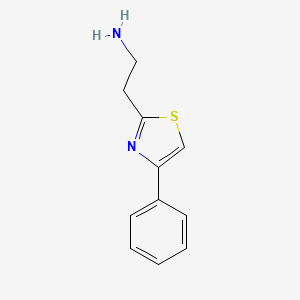

2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine

Description

Significance of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the field of drug discovery. rsc.orgnih.govorganic-chemistry.orgrjptonline.orgresearchgate.net Their prevalence is underscored by the fact that a significant majority of FDA-approved drugs feature a heterocyclic core. rjptonline.org This widespread use is attributable to the diverse three-dimensional arrangements and electronic properties conferred by the inclusion of heteroatoms such as nitrogen, sulfur, and oxygen. rsc.orgorganic-chemistry.org These characteristics enable heterocyclic molecules to form specific and robust interactions with biological targets like enzymes and receptors, which is a critical aspect of drug design. rsc.org Furthermore, the structural variety of heterocyclic scaffolds allows medicinal chemists to fine-tune the pharmacological profiles of drug candidates, optimizing their efficacy, selectivity, and pharmacokinetic properties. rsc.orgorganic-chemistry.org

The Thiazole (B1198619) Moiety as a Privileged Scaffold in Bioactive Molecules

The thiazole ring, a five-membered heterocycle containing both a sulfur and a nitrogen atom, is recognized as a "privileged scaffold" in medicinal chemistry. derpharmachemica.comfabad.org.tr This designation reflects its recurring presence in a multitude of biologically active compounds with a wide array of therapeutic applications. fabad.org.trmdpi.com The aromatic nature of the thiazole ring provides a framework for diverse chemical modifications, enabling the development of compounds with tailored biological activities. derpharmachemica.comresearchgate.net Thiazole derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. fabad.org.trresearchgate.netnih.gov Notable examples of drugs containing the thiazole moiety include the antiretroviral agent Ritonavir and the anticancer drug Dasatinib, highlighting the therapeutic importance of this heterocyclic system. mdpi.comnih.gov

Overview of the 2-Arylethanamine Structural Class in Pharmacology

The 2-arylethanamine framework, and more specifically the 2-phenethylamine scaffold, is a crucial structural motif in a vast number of physiologically active molecules. This includes endogenous neurotransmitters like dopamine (B1211576) and norepinephrine, which play vital roles in the central nervous system. scbt.com The versatility of this structural class extends to a wide range of synthetic pharmaceuticals and research chemicals. The 2-arylethanamine structure provides an optimal backbone for designing molecules that can interact with various receptors and transporters in the body. scbt.com

Contextualizing 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine within Contemporary Research

While extensive research exists for the broader classes of thiazoles and 2-arylethanamines, specific studies on this compound are not widely documented in publicly available literature. However, the compound's structure, which combines the privileged 4-phenylthiazole (B157171) core with an ethanamine side chain, places it at the intersection of several areas of active research. The ethanamine side chain suggests potential interactions with aminergic receptors and transporters, a common feature of many psychoactive and neurological drugs. Research on structurally similar compounds, such as 2-amino-4-phenylthiazole (B127512) derivatives, has revealed promising activities, including antitumor and antimicrobial effects. scirp.orgresearchgate.netnih.gov For instance, certain 4-phenylthiazole derivatives have been investigated for their potential as anticancer agents. nih.gov The study of this compound is therefore a logical progression in the exploration of novel bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenyl-1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c12-7-6-11-13-10(8-14-11)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZAFLUKYPTHFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363509 | |

| Record name | 2-(4-phenyl-1,3-thiazol-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61887-92-1 | |

| Record name | 4-Phenyl-2-thiazoleethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61887-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-phenyl-1,3-thiazol-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Phenyl 1,3 Thiazol 2 Yl Ethanamine and Analogues

Exploration of Established Reaction Pathways for Thiazole (B1198619) Ring Formation

The foundational routes to thiazole synthesis have been well-established for over a century, providing reliable access to the heterocyclic core.

The Hantzsch thiazole synthesis, first reported in 1882, is a cornerstone for the formation of thiazole rings. acs.org This reaction typically involves the condensation of an α-haloketone with a thioamide. youtube.comorganic-chemistry.org For the synthesis of the 2-(4-phenyl-1,3-thiazol-2-yl)ethanamine scaffold, the key starting materials would be a 2-halo-1-phenylethanone (such as 2-bromoacetophenone) and a suitable thioamide. youtube.com The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com The aromaticity of the final product serves as a thermodynamic driving force for the reaction. youtube.com While the classic Hantzsch synthesis is robust, variations in reaction conditions, such as the use of different solvents and bases, have been explored to optimize yields and purity. nih.govmdpi.com One-pot, multi-component variations of the Hantzsch synthesis have also been developed to streamline the process. nih.govresearchgate.netasianpubs.org

Table 1: Variations of Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| α-Haloketone | Thioamide | Ethanol (B145695), Reflux | 2,4-Disubstituted Thiazole | youtube.com |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea (B124793), Substituted Benzaldehydes | Silica Supported Tungstosilisic Acid, Ultrasound | Substituted Hantzsch Thiazole Derivatives | nih.gov |

| 2-Bromo-1-phenylethanone | Thiosemicarbazide, Carbonyl Compounds | Multicomponent Reaction | 4-Phenyl-1,3-thiazole Derivatives | asianpubs.org |

| α-Bromoaldehyde | Thioformamide/Thioacetamide | N/A | 5-Benzylthiazole Skeleton | mdpi.com |

Thiourea and its derivatives are common reagents in thiazole synthesis, particularly in reactions that form 2-aminothiazoles. nih.gov The reaction between an α-haloketone and thiourea is a direct application of the Hantzsch synthesis to produce a 2-amino-4-phenylthiazole (B127512) intermediate. organic-chemistry.org This intermediate can then be further elaborated to introduce the ethanamine side chain. The use of thiourea is advantageous due to its commercial availability and reactivity. rjpbcs.com Research has shown that these condensation reactions can be performed under various conditions, including solvent-free and microwave-assisted protocols, to enhance reaction rates and yields. rjpbcs.comresearchgate.net For instance, the reaction of acetophenone (B1666503) with thiourea and iodine under microwave irradiation can produce 2-amino-4-phenylthiazole in high yield. researchgate.net

Table 2: Thiazole Synthesis using Thiourea

| Ketone/Haloketone | Reagent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Substituted Acetophenones | Thiourea, Iodine | Ethanol, Reflux (8h) | 2-Amino-4-phenylthiazole | 45-65% | rjpbcs.com |

| Acetophenone | Thiourea, Iodine | Microwave (5 min), Water (7 min) | 2-Amino-4-phenylthiazole | 92% | researchgate.net |

| 2-Bromoacetophenones | Thiourea | Solvent-free | 2-Aminothiazoles | Good | organic-chemistry.org |

| α-diazoketones | Thiourea | PEG-400, 100 °C | 2-Aminothiazoles | Good | bepls.com |

Development of Novel Synthetic Routes for Enhanced Yield and Selectivity

To overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, novel synthetic routes have been developed.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis and functionalization of thiazole derivatives. scholaris.ca While typically used for creating carbon-carbon or carbon-nitrogen bonds on a pre-existing heterocyclic core, these methods are crucial for developing analogues. For instance, the Suzuki-Miyaura coupling can be employed to introduce the phenyl group at the 4-position of the thiazole ring by reacting a 4-halothiazole with phenylboronic acid. mdpi.com More commonly, palladium catalysis is used for the N-arylation of 2-aminothiazoles, which is a key step in the synthesis of many biologically active compounds. acs.orgnih.govnih.gov The Buchwald-Hartwig amination allows for the coupling of 2-aminothiazole (B372263) derivatives with a range of aryl bromides and triflates, often with good functional group tolerance. acs.orgnih.gov The choice of palladium precursor and phosphine (B1218219) ligand is critical for achieving high efficiency. scispace.comrsc.org

Table 3: Palladium-Catalyzed Reactions for Thiazole Derivatives

| Thiazole Substrate | Coupling Partner | Catalyst System | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Aminothiazole | Aryl Bromides/Triflates | Pd(OAc)₂, Acetic Acid, Ligand L1 | N-Arylation | acs.orgnih.gov |

| 2-Halothiazoles | Primary Alkylamines | Pd/Ligand System | C-N Coupling | scispace.com |

| N-Arylthioureas | (Intramolecular) | Pd(PPh₃)₄/MnO₂ | Oxidative C-H Functionalization | organic-chemistry.org |

| Bromo-substituted quinazolines | Boronic acid pinacol (B44631) ester of thiadiazole | Pd(dppf)Cl₂ | Suzuki Cross-Coupling | mdpi.comresearchgate.net |

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. clockss.orgnih.govomicsonline.org In the context of thiazole synthesis, microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. rjpbcs.comresearchgate.netnih.govnih.gov The Hantzsch condensation, in particular, benefits from microwave assistance, allowing for the rapid synthesis of 2-aminothiazoles and other derivatives. researchgate.netnih.gov These reactions are often carried out in solvents with high dielectric constants, such as methanol (B129727) or dimethylformamide (DMF), or even under solvent-free conditions. researchgate.netnih.gov The efficiency of microwave-assisted synthesis makes it an attractive method for the rapid generation of libraries of thiazole analogues for further study. clockss.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| Hantzsch synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 8 hours, Lower yields | 30 minutes, 95% | nih.gov |

| Synthesis of 2-amino-5-aryl thiazole | 8 hours | 10-15 minutes | rjpbcs.com |

| Condensation of acetophenone and thiourea | 12 hours, 45-65% | Few minutes, 70-92% | researchgate.net |

| Synthesis of 2,4(1H,3H)-quinazolinediones | N/A | Good yields, High purities | nih.gov |

Functionalization and Derivatization of the Ethanamine Moiety

The primary amine of the ethanamine side chain in this compound serves as a versatile handle for further chemical modification. This allows for the creation of a wide array of derivatives with potentially diverse properties. Standard organic transformations can be applied to this amino group. For example, acylation with acid chlorides or anhydrides can produce a series of amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. nih.gov The amino group can also undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines. The formation of Schiff bases through condensation with various aldehydes is another common derivatization strategy. nih.gov These modifications allow for systematic exploration of the structure-activity relationships of this class of compounds.

Table 5: Examples of Derivatization of Amino Groups in Heterocyclic Compounds

| Starting Material Type | Reagent | Product Type | General Reaction |

|---|---|---|---|

| Primary Amine | Acid Chloride/Anhydride (B1165640) | Amide | Acylation |

| Primary Amine | Sulfonyl Chloride | Sulfonamide | Sulfonylation |

| Primary Amine | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine | Reductive Amination |

| Primary Amine | Isothiocyanate | Thiourea | Addition |

| Hydrazine (B178648) Derivative | Aldehyde | Hydrazone (Schiff Base) | Condensation |

Amine Alkylation and Acylation Reactions

The primary amine of the ethanamine side chain is a key functional handle for derivatization through alkylation and acylation reactions. These reactions introduce a wide variety of substituents, leading to diverse analogues.

Alkylation: The nitrogen atom of the ethanamine can be mono- or di-alkylated using appropriate alkyl halides. For instance, the parent amine can undergo reductive amination or be treated with methylating agents to yield methylated and dimethylated products.

Acylation: Acylation of the primary amine to form amides is a common and versatile transformation. This is typically achieved by reacting the amine with acyl chlorides, carboxylic anhydrides, or by coupling it with carboxylic acids using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). mdpi.com A series of 2-aminothiazole-5-carboxylic acid phenylamide derivatives have been synthesized by reacting the amine with chloroacetyl chloride in the presence of a base like K₂CO₃. mdpi.com Similarly, reaction with isocyanates or isothiocyanates provides the corresponding urea (B33335) or thiourea derivatives. mdpi.com

Control over reaction conditions is crucial. For molecules with multiple nucleophilic sites, such as hydroxy-substituted analogues, chemoselectivity can be achieved by manipulating the acidity of the medium. In a strongly acidic medium like anhydrous trifluoroacetic acid (CF₃CO₂H), the amine functionality is protonated, which deactivates it towards acylation and allows for selective O-acylation if a hydroxyl group is present. researchgate.net Conversely, under neutral or basic conditions, N-acylation is favored.

A study on a closely related analogue, 2-{2-[3-(adamant-1-yl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine, demonstrated the derivatization of the terminal amine through acylation with various acyl chlorides and carbamoylation to produce a range of amide and urea adducts.

Table 1: Examples of Amine Acylation Reactions on Thiazole Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Starting Amine | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Amino-4-(2-pyridyl)thiazole | Carboxylic Acids / EDCI | Amide | mdpi.com |

| 2-Amino-4-(phenyl)thiazole | Phenyl Isocyanate | Urea | mdpi.com |

| 2-Aminothiazole-4-carboxylate | Phenyl Isothiocyanate | Thiourea | mdpi.com |

| 2-Amino-5-bromothiazole | 3-(Furan-2-yl)propanoic Acid | Amide | mdpi.com |

Schiff Base Formation and Imine Chemistry

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). nih.gov This reaction is typically catalyzed by acid and involves the removal of water to drive the equilibrium towards the imine product. nih.govyoutube.com

The synthesis of Schiff bases from 2-aminothiazole derivatives is well-documented. For example, 4-phenyl-thiazol-2-ylamine has been reacted with various aldehydes, such as 4-N,N-dimethylbenzaldehyde and substituted benzaldehydes, to produce the corresponding imines. scielo.org.zanih.govresearchgate.net The reaction often involves refluxing an equimolar mixture of the amine and the carbonyl compound in a solvent like ethanol, sometimes with a catalytic amount of acetic acid. nih.govijper.org

The resulting imines exist in equilibrium with their amine tautomers. This amine-imine tautomerism is a known feature of 2-aminothiazole derivatives, where the double bond can be exocyclic (C=N) or endocyclic (N=C). rsc.org The position of this equilibrium can be influenced by the nature of substituents on the thiazole ring and the exocyclic nitrogen atom. rsc.org Structural studies have confirmed that Schiff bases derived from 2-aminothiazoles can exist in the keto-amine tautomeric form, stabilized by intramolecular hydrogen bonds. scielo.org.za

Table 2: Synthesis of Schiff Bases from Aminothiazole Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Amine Reactant | Carbonyl Reactant | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Phenyl-thiazol-2-ylamine | 4-Benzoyl-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one | Methanol, reflux | Keto-amine Schiff Base | scielo.org.za |

| 2-Amino-4-(p-tolyl)thiazole | 4-N,N-Dimethylbenzaldehyde | Not specified | Imine | researchgate.net |

| 2-Amino-4-phenyl thiazole | 3-Aldehydosalicylic acid | Ethanol, acetic acid, reflux | Imine | ijper.org |

| Phenyl thiazole | Substituted Benzaldehydes | Methanol, reflux | Imine | nih.gov |

Strategies for Substituent Introduction on the Phenyl and Thiazole Rings

Introducing substituents onto the aromatic rings of the core molecule is a critical strategy for creating analogues. This can be accomplished either by using pre-functionalized starting materials during the thiazole ring synthesis or by post-synthesis modification of the intact heterocyclic system.

Phenyl Ring Substitution: A primary method for introducing substituents on the phenyl ring is through the Hantzsch thiazole synthesis. nih.govnih.gov This classic method involves the condensation of an α-haloketone with a thioamide. By starting with a substituted phenacyl bromide (e.g., 2-bromo-1-(4-chlorophenyl)ethanone), the corresponding substituent is incorporated at the 4-position of the phenyl ring in the final thiazole product. nih.govasianpubs.org One-pot, multi-component variations of this synthesis allow for the use of various substituted benzaldehydes to generate a library of 4-aryl-substituted thiazoles. nih.gov

Alternatively, direct substitution on the phenyl ring of the pre-formed thiazole can be achieved via electrophilic aromatic substitution reactions. The thiazole-ethylamine substituent on the phenyl ring acts as an activating group, directing incoming electrophiles to the ortho and para positions. Standard reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group. youtube.commasterorganicchemistry.com

Friedel-Crafts Acylation: Using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃) to attach an acyl group (R-C=O). mdpi.com

Modern cross-coupling reactions provide another powerful route. The Suzuki-Miyaura coupling, which uses a palladium catalyst to form a C-C bond between an aryl halide and an arylboronic acid, is particularly useful. nih.govresearchgate.netbohrium.com This method can be used to couple a substituted arylboronic acid to a halogenated phenylthiazole precursor or vice versa, offering great flexibility in synthesizing biaryl systems. nih.govacs.org

Thiazole Ring Substitution: The thiazole ring itself can be functionalized, typically at the C5 position, as the C2 and C4 positions are already occupied in the parent structure. The C5 position is susceptible to electrophilic attack. youtube.com Reactions such as halogenation (using reagents like N-bromosuccinimide) and sulfonation can introduce substituents at this site.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to attach aryl or other groups to the C5 position, provided a suitable handle like a halogen atom is present at that position. mdpi.com For example, a 5-bromothiazole (B1268178) derivative can be coupled with a phenylboronic acid to yield a 5-phenylthiazole (B154837) analogue. mdpi.com

Table 3: Overview of Substitution Strategies This table is interactive and can be sorted by clicking on the column headers.

| Ring Target | Strategy | Reaction Type | Key Reagents | Reference |

|---|---|---|---|---|

| Phenyl Ring | Precursor-based | Hantzsch Synthesis | Substituted Phenacyl Bromide | nih.govasianpubs.org |

| Phenyl Ring | Post-synthesis | Nitration | HNO₃ / H₂SO₄ | youtube.commasterorganicchemistry.com |

| Phenyl Ring | Post-synthesis | Suzuki Coupling | Arylboronic Acid, Pd catalyst | nih.govbohrium.com |

| Thiazole Ring (C5) | Post-synthesis | Electrophilic Substitution | Halogenating agents (NBS) | youtube.com |

| Thiazole Ring (C5) | Post-synthesis | Suzuki Coupling | Arylboronic Acid, Pd catalyst | mdpi.comacs.org |

Reactivity Profiles and Mechanistic Aspects in Organic Synthesis

Aromaticity and Electronic Characteristics of the Thiazole (B1198619) System

The thiazole ring in 2-(4-phenyl-1,3-thiazol-2-yl)ethanamine is an aromatic system. This aromaticity arises from the delocalization of six π-electrons across the five-membered ring, fulfilling Hückel's rule. The sulfur atom contributes a lone pair of electrons to the π-system, which is crucial for its aromatic character. thermofisher.com This delocalization of electrons lends the thiazole ring a significant degree of stability.

The electronic nature of the thiazole ring is complex due to the presence of both an electron-donating sulfur atom and an electron-withdrawing nitrogen atom. The nitrogen atom at position 3 is pyridine-like and tends to draw electron density from the ring, while the sulfur atom at position 1 donates electron density. This creates a varied electronic landscape across the ring. Computational studies on related 2-aminothiazole (B372263) derivatives have been used to determine variety of reactivity descriptors, such as ionization potential, electron affinity, and electrophilicity index from the energies of the frontier orbitals (HOMO and LUMO). researchgate.net

The phenyl group at the C4 position and the ethanamine group at the C2 position further modulate the electronic properties of the thiazole ring. The phenyl group, being an aromatic substituent, can participate in resonance with the thiazole ring. The ethanamine side chain, with its primary amine, is a strong electron-donating group through induction, which can influence the reactivity of the adjacent C2 position of the thiazole ring.

Electrophilic and Nucleophilic Reactivity of the Thiazole Ring and Ethanamine Side Chain

The distribution of electron density in the thiazole ring dictates its reactivity towards electrophiles and nucleophiles. The positions of the ring exhibit distinct electronic characteristics: C2 is the most electron-deficient, C4 is nearly neutral, and C5 is slightly electron-rich. nih.gov

Electrophilic Reactivity: Electrophilic substitution reactions on the thiazole ring generally occur at the C5 position, which is the most electron-rich carbon. nih.gov This is a common feature in the chemistry of 2-aminothiazole derivatives. nih.gov However, the presence of the bulky phenyl group at C4 in this compound might sterically hinder attack at C5 to some extent. The primary amine of the ethanamine side chain is a primary site for electrophilic attack.

Nucleophilic Reactivity: The most electron-deficient C2 position of the thiazole ring is susceptible to nucleophilic attack. nih.gov However, this typically requires a strong nucleophile or activation of the ring. The primary amine of the ethanamine side chain is a potent nucleophile and will readily react with a variety of electrophiles. In the synthesis of related 2-aminothiazole derivatives, the amino group is a common site for reactions such as acylation and condensation with aldehydes. nih.gov

The ethanamine side chain's primary amine is a key reactive center. As a primary amine, it can be readily derivatized through reactions such as acylation, alkylation, and condensation with carbonyl compounds. nih.gov The nucleophilicity of the amine can be influenced by the reaction conditions, particularly the pH.

Chemical Transformations and Derivatization Potential

The presence of multiple reactive sites in this compound allows for a wide range of chemical transformations and the synthesis of diverse derivatives.

Derivatization of the Ethanamine Side Chain: The primary amine of the ethanamine side chain is the most accessible functional group for derivatization.

Acylation: The amine can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. For instance, in related systems, 2-aminothiazoles are acylated with various acyl halides in dry pyridine (B92270) to yield amide derivatives. nih.gov This reaction is a common strategy for introducing new functional groups and building more complex molecules.

Alkylation: Alkylation of the primary amine can lead to secondary and tertiary amines, and ultimately to quaternary ammonium (B1175870) salts.

Condensation with Carbonyls: The primary amine can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). These imines can be further reduced to form stable secondary amines. This reaction is a versatile method for introducing a variety of substituents. For example, refluxing 2-amino-4-phenylthiazole (B127512) with different aromatic aldehydes in ethanol (B145695) produces the corresponding imines in good yields. nih.gov

Modification of the Thiazole Ring:

Electrophilic Substitution: As mentioned, electrophilic substitution, such as halogenation or nitration, would be expected to occur at the C5 position.

Metal-Catalyzed Cross-Coupling: The C-H bonds of the thiazole ring can potentially be functionalized through transition-metal-catalyzed C-H activation reactions, allowing for the introduction of aryl or alkyl groups. uokerbala.edu.iq

Below is an interactive data table summarizing the derivatization potential of the ethanamine side chain.

Considerations for Side Reactions and Reaction Optimization

In the chemical transformation of this compound, several side reactions can occur, necessitating careful optimization of reaction conditions.

Side Reactions at the Ethanamine Side Chain:

Over-alkylation: During alkylation of the primary amine, it can be challenging to selectively obtain the mono-alkylated product, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium salts. Using a large excess of the amine can favor mono-alkylation.

Acylation of the Thiazole Nitrogen: While the primary amine of the ethanamine side chain is the most nucleophilic site, under certain conditions, acylation of the thiazole ring nitrogen (N3) could potentially occur, leading to the formation of a thiazolium salt.

Side Reactions involving the Thiazole Ring:

Ring Opening: Thiazole rings can be susceptible to ring-opening reactions under harsh conditions, such as with strong reducing agents like Raney Nickel, which can lead to desulfurization and degradation of the ring. nih.gov

Polysubstitution: During electrophilic substitution on the thiazole ring, there is a possibility of polysubstitution if the reaction conditions are not carefully controlled. researchgate.net

Reaction Optimization:

To minimize side reactions and maximize the yield of the desired product, several factors need to be considered:

Choice of Solvent: The polarity and proticity of the solvent can significantly influence the reactivity of both the nucleophiles and electrophiles.

Reaction Temperature: Controlling the temperature is crucial to prevent decomposition and unwanted side reactions.

Stoichiometry of Reagents: The molar ratio of the reactants can be adjusted to favor the desired reaction pathway, for example, using an excess of the amine in alkylation reactions.

Use of Protecting Groups: In cases where multiple reactive sites could interfere with a desired transformation, the use of protecting groups for the amine or other sensitive functionalities may be necessary. For instance, the amine can be protected as a carbamate (B1207046) before performing reactions on the thiazole ring.

An interactive data table summarizing common side reactions and optimization strategies is provided below.

Pharmacological and Biological Activities of 2 4 Phenyl 1,3 Thiazol 2 Yl Ethanamine Derivatives

Antimicrobial and Anti-Infective Potential

Derivatives of the 2-aminothiazole (B372263) core are recognized for their broad-spectrum antimicrobial properties. The amphiphilic nature of some thiazole (B1198619) derivatives may facilitate their integration into the cell membranes of microorganisms, contributing to their antimicrobial action. mdpi.com

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The introduction of various substituents to the thiazole framework has yielded compounds with promising activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and tested for their antimicrobial effects. One derivative, compound 3e , demonstrated a potent growth inhibitory effect against all tested pathogens, with a Minimum Inhibitory Concentration (MIC) of 31.25 μg/mL against Gram-positive strains. researchgate.net The antibacterial activity of these compounds was generally more pronounced against Gram-positive bacteria. researchgate.net

In another study, novel 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives were evaluated. Compounds 7c and 7d from this series emerged as the most potent antibacterial agents against E. coli, S. aureus, and B. subtilis, with MIC values of 6.25 µg/mL. medwinpublishers.com Similarly, the synthesis of 2-(substituted-phenyl)-3-(4-(4-nitrophenyl)thiazol-2-yl)thiazolidin-4-one derivatives showed that the presence of nitro and chloro groups on the aromatic ring enhanced antibacterial activity. eurekaselect.com

The following table summarizes the antibacterial activity of selected 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine derivatives.

| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Compound 3e (N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivative) | Gram-positive strains | 31.25 | researchgate.net |

| Compound 7c (2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivative) | E. coli, S. aureus, B. subtilis | 6.25 | medwinpublishers.com |

| Compound 7d (2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivative) | E. coli, S. aureus, B. subtilis | 6.25 | medwinpublishers.com |

| Compound 12 (2-phenyl-1,3-thiazole derivative with 4-hydroxyphenyl at position 2) | S. aureus, E. coli | 125–150 | nih.gov |

Antitubercular Activity and Mycobacterial Inhibition

The 2-aminothiazole structure is a promising scaffold for developing new agents against Mycobacterium tuberculosis. Research has demonstrated that this series of compounds exhibits potent activity, with some analogs achieving sub-micromolar minimum inhibitory concentrations (MIC). nih.gov The lipophilicity of substitutions at the C-2 position of the thiazole ring appears to be a key factor in their antitubercular efficacy. nih.gov

A series of thiazolyl pyrazine (B50134) carboxamide derivatives were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis H37Rv. Among them, compounds 5c and 5h showed significant anti-mycobacterial activity with an MIC value of 6.25 µg/ml, and compound 5g also displayed activity with an MIC of 12.50 µg/ml. researchgate.net Other studies on related 1,3,4-thiadiazole (B1197879) derivatives also reported promising results. For example, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showed 69% inhibition of M. tuberculosis H37Rv at a concentration of 6.25 μg/mL. cbijournal.com

The table below presents the antitubercular activity of selected thiazole derivatives.

| Compound | Mycobacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Compound 5c (thiazolyl pyrazine carboxamide derivative) | M. tuberculosis H37Rv | 6.25 | researchgate.net |

| Compound 5h (thiazolyl pyrazine carboxamide derivative) | M. tuberculosis H37Rv | 6.25 | researchgate.net |

| Compound 5g (thiazolyl pyrazine carboxamide derivative) | M. tuberculosis H37Rv | 12.50 | researchgate.net |

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | M. tuberculosis H37Rv | 6.25 (69% inhibition) | cbijournal.com |

Anticancer and Antiproliferative Actions

Thiazole-containing compounds have attracted significant attention in the search for new anticancer drugs. researchgate.net Derivatives of this compound have shown considerable cytotoxic and antiproliferative effects in various cancer models.

Cytotoxic Activity in Diverse Cancer Cell Lines (e.g., MCF-7, HepG2)

A variety of novel thiazole derivatives based on the 4-phenylthiazol-2-amine scaffold have been synthesized and evaluated for their anticancer activity. Twenty compounds from one such series were tested against human cancer cell lines including MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). The results indicated that compounds 9 and 14a exhibited higher efficacy than the reference drug doxorubicin. researchgate.net

In another study, new phenylthiazolylindoles and phenylthiazolyl-7-azaindoles were synthesized. When tested against a panel of approximately 60 tumor cell lines, some of the azaindole derivatives showed inhibitory effects at micromolar to nanomolar concentrations across all cell lines. nih.gov Furthermore, a series of uracil–azole hybrids were designed, with compound 2g being identified as the most potent, showing IC50 values of 5.10 ± 2.12 μM and 19.60 ± 1.13 μM against SW480 and MCF-7 cell lines, respectively. researchgate.net

The cytotoxic effects of selected derivatives are summarized in the table below.

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 9 (thiazole derivative) | MCF-7, NCI-H460, SF-268 | More potent than Doxorubicin | researchgate.net |

| Compound 14a (thiazolo pyrimidine (B1678525) derivative) | MCF-7, NCI-H460, SF-268 | More potent than Doxorubicin | researchgate.net |

| Compound 2g (uracil–azole hybrid) | SW480 (colon adenocarcinoma) | 5.10 ± 2.12 μM | researchgate.net |

| Compound 2g (uracil–azole hybrid) | MCF-7 (breast adenocarcinoma) | 19.60 ± 1.13 μM | researchgate.net |

| Compound 4b (thiazole derivative) | HL-60 (Leukemia) | Most promising among tested | researchgate.net |

| Compound K5 (pyridopyrimidinone derivative) | MCF-7 (breast adenocarcinoma) | 119 μM | nih.gov |

| Compound K5 (pyridopyrimidinone derivative) | HeLa (cervical cancer) | 15 μM | nih.gov |

Modulations of Cellular Proliferation and Apoptosis Induction

Inducing apoptosis in cancer cells is a key strategy for developing new anticancer therapies. nih.gov Several derivatives of the this compound family have been shown to modulate cell cycle progression and trigger apoptosis.

For example, a synthesized thiazole derivative, compound 4b , was found to arrest the cell cycle at the G2/M phase and induce pre-G1 apoptosis in Leukemia HL-60 cells. researchgate.net This compound also led to a four-fold increase in the concentration of caspase-3, a key executioner enzyme in apoptosis. researchgate.net In a separate study, compound 2g , a uracil-azole hybrid, was shown to induce cell cycle arrest in MCF-7 breast cancer cells and promote apoptosis in SW480 colon cancer cells. researchgate.net

Furthermore, a series of 1,3,4-thiadiazole derivatives were investigated for their ability to induce apoptosis. Compounds 4b (3-Cl) and 4c (4-Cl) were particularly effective, enhancing the activity of caspases 3 and 9 in the MCF-7 cell line, indicating activation of the apoptotic cascade. nih.govresearchgate.net

Anti-inflammatory Modulations

Chronic inflammation is a key factor in many diseases, and targeting inflammatory pathways is a major therapeutic goal. The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are critical mediators of inflammation. frontiersin.org Several this compound derivatives have demonstrated significant anti-inflammatory properties.

In one study, a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were synthesized and evaluated as potential anti-inflammatory agents. Compounds 5d and 5e from this series were identified as potent and selective inhibitors of the COX-2 enzyme, with IC50 values of 0.83 μM and 0.76 μM, respectively. frontiersin.org These compounds also showed inhibitory activity against 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade. frontiersin.orgnih.gov

Another study focusing on 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives identified compound 7d as having a powerful anti-inflammatory profile, with an IC50 value of 1.27 µg/mL in an in vitro assay. medwinpublishers.com Additionally, certain thiazole derivatives have been designed as dual inhibitors of COX and LOX enzymes, which could offer a broader anti-inflammatory effect. nih.gov

The table below highlights the anti-inflammatory activity of specific derivatives.

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 5d (4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative) | COX-2 | 0.83 μM | frontiersin.org |

| Compound 5e (4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative) | COX-2 | 0.76 μM | frontiersin.org |

| Compound 5d (4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative) | 5-LOX | 23.08 μM | nih.gov |

| Compound 5e (4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative) | 5-LOX | 38.46 μM | nih.gov |

| Compound 7d (2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivative) | In vitro anti-inflammatory assay | 1.27 µg/mL | medwinpublishers.com |

Antidiabetic Effects and Metabolic Regulation

Derivatives of this compound have been a focal point in the search for new antidiabetic agents due to the established role of the thiazole and particularly the thiazolidinedione nucleus in glucose metabolism. rjptonline.orgnih.gov The thiazolidinedione scaffold is a core component of "glitazone" drugs, which are known for their insulin-sensitizing effects. nih.gov Research has extended to various modifications of the thiazole structure to explore and enhance their antidiabetic potential.

Anti-hyperglycemic Properties

The anti-hyperglycemic activity of thiazole derivatives has been investigated through various in vivo models. A study involving the synthesis of 2-(substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl] amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid derivatives demonstrated their potential in lowering blood glucose levels. The evaluation was conducted in two phases: a sucrose-loaded model (SLM) to assess the impact on postprandial hyperglycemia and an alloxan-induced diabetic rat model for a more direct measure of anti-hyperglycemic efficacy. nih.govresearchgate.net

In the SLM, the compound with a 4-nitrophenyl substitution showed the most significant anti-hyperglycemic activity. researchgate.net In the alloxan (B1665706) model, many of the synthesized compounds exhibited greater anti-hyperglycemic effects than the standard drug, pioglitazone, particularly on the seventh day of the study. researchgate.net These findings suggest that the blood glucose-lowering effects are pronounced and robust in this diabetic model. researchgate.net

Another study on 2,4-thiazolidinedione (B21345) hybrids showed that compounds with this core structure could significantly reduce blood glucose levels in alloxan-induced diabetic rats. nih.gov Specifically, two compounds demonstrated potent antihyperglycemic effects, with reductions of 69.55% and 66.95% in blood glucose levels. nih.gov Furthermore, these compounds helped maintain normal levels of biochemical parameters like cholesterol, LDL, and HDL, indicating a potential role in managing hyperlipidemia associated with diabetes. nih.gov

The following table summarizes the anti-hyperglycemic activity of selected thiazole derivatives from the aforementioned study.

| Compound ID | Substitution | Model | Activity | Reference |

| Not specified | Ar = 4-nitrophenyl | Sucrose-Loaded Model (SLM) | Highest anti-hyperglycemic activity | researchgate.net |

| Compound 10 | Not specified | Alloxan-induced diabetic rats | 69.55% reduction in blood glucose | nih.gov |

| Compound 11 | Not specified | Alloxan-induced diabetic rats | 66.95% reduction in blood glucose | nih.gov |

Enzyme Inhibition in Glucose Metabolism (e.g., α-glucosidase)

A key strategy in managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase in the digestive tract. By blocking these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed, leading to a reduction in postprandial blood glucose levels. mdpi.com Several derivatives of the thiazole family have been identified as potent inhibitors of α-glucosidase.

For instance, a series of 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-N-arylacetamides were synthesized and evaluated for their α-glucosidase inhibitory activity. mdpi.com A number of these compounds showed promising results, with IC50 values lower than that of the standard drug, acarbose. mdpi.com This indicates a strong potential for these derivatives in the development of new antidiabetic therapies. mdpi.comnih.gov

In another study, 1,3,4-thiadiazole derivatives were synthesized and screened for their α-glucosidase inhibitory action. nih.govresearchgate.netmagritek.com The results showed significant inhibitory activity, with some compounds being more potent than acarbose. nih.govmagritek.com Specifically, a derivative with a benzoic acid linker showed an IC50 value nearly 3.7 times lower than that of acarbose. nih.govmagritek.com Derivatives with a butanoic acid linker also demonstrated high inhibitory activity. nih.govmagritek.com

The table below presents the α-glucosidase inhibitory activity of selected thiazole and thiadiazole derivatives.

| Compound ID | Chemical Class | IC50 Value (μM) | Standard (Acarbose) IC50 (μM) | Reference |

| 11c | 1,2-benzothiazine-N-arylacetamide | 30.65 | 58.8 | mdpi.com |

| 12a | 1,2-benzothiazine-N-arylacetamide | 18.25 | 58.8 | mdpi.com |

| 12d | 1,2-benzothiazine-N-arylacetamide | 20.76 | 58.8 | mdpi.com |

| 12g | 1,2-benzothiazine-N-arylacetamide | 24.24 | 58.8 | mdpi.com |

| 9'b | 1,3,4-thiadiazole derivative | 3.66 mM | 13.88 mM | nih.govmagritek.com |

| 7b | 1,3,4-thiadiazole derivative | 6.70 mM | 13.88 mM | nih.govmagritek.com |

| 7c | 1,3,4-thiadiazole derivative | 8.42 mM | 13.88 mM | nih.govmagritek.com |

Antiviral Interventions

The thiazole scaffold is not only relevant in metabolic diseases but has also shown promise in the development of antiviral agents. Nitazoxanide, a thiazolide, is an FDA-approved drug for parasitic infections and has demonstrated broad-spectrum antiviral activity against viruses such as hepatitis B and C, influenza A, and SARS-CoV-2. liverpool.ac.uk This has spurred further research into thiazole derivatives as potential antiviral therapeutics.

A study on novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives revealed considerable antiviral activity against a range of viruses. nih.gov These compounds were tested against Herpes simplex virus-1 (KOS), Herpes simplex virus-2 (G), Vaccinia virus, Human Coronavirus (229E), and others. nih.gov Some derivatives also exhibited low activity against HIV-1 and HIV-2. nih.gov

Furthermore, research on thiopyrano[2,3-d] rjptonline.orgnih.govthiazole derivatives has identified compounds with significant antiviral activity against Influenza Virus Types A H3N2 and H5N1. researchgate.net The evaluation of new derivatives of 2-aminothiazole and 1,2,4-triazole (B32235) also showed moderate activity against Bovine Viral Diarrhoea Virus (BVDV) and Coxsackie Virus (CVB-2). researchgate.net Some of these compounds also displayed moderate activity against HIV-1. researchgate.net

Antioxidant Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in various diseases. nih.govfrontiersin.org Antioxidants play a crucial role in mitigating this damage by neutralizing free radicals. frontiersin.org Thiazole derivatives have been reported to possess antioxidant properties. rjptonline.org

A theoretical study using Density Functional Theory (DFT) on 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives provided insights into their antioxidant mechanisms. nih.govfrontiersin.orgnih.gov The study analyzed key parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and proton dissociation enthalpy (PDE) to understand the pathways through which these compounds exert their antioxidant effects. nih.govfrontiersin.org The primary mechanisms considered are Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). frontiersin.orgnih.gov

The research indicated that the presence of electron-donating groups, such as an amine group on the phenyl rings, significantly enhances the antioxidant activities of these derivatives. nih.govnih.gov These findings, while not directly on this compound, provide a foundational understanding of how structural modifications can influence the antioxidant potential of related heterocyclic compounds.

Other Therapeutic Activities and Emerging Applications

The versatility of the thiazole nucleus extends to other therapeutic areas, with ongoing research exploring its potential in a variety of conditions.

Anticonvulsant Properties

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. zsmu.edu.ua Thiazole and its derivatives have emerged as a promising class of compounds in this area.

Research into thiazole-bearing 4-thiazolidinones has identified several compounds with excellent anticonvulsant activity in both the pentylenetetrazole (PTZ)-induced seizure model and the maximal electroshock (MES) seizure test. mdpi.com Notably, 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one and certain 2,4-dioxothiazolidine derivatives showed significant anticonvulsant properties. mdpi.com

Analgesic Effects

Derivatives of the thiazole nucleus are recognized for their potential as analgesic agents. Research has demonstrated that incorporating different moieties onto the thiazole scaffold can yield compounds with significant pain-relieving properties.

In one study, a series of novel thiazole derivatives incorporating a pyrazole (B372694) moiety were synthesized and evaluated for analgesic activity using the tail immersion method in mice. tandfonline.com The results indicated that all synthesized compounds possessed mild to good analgesic effects. tandfonline.com Notably, certain substitutions on the pyrazole ring significantly enhanced this activity. The compounds 2-(5-(4-dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (8c) and 2-(5-(4-methylphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (8e) were identified as the most potent analgesics in the series. tandfonline.com

| Compound | Protection Against Acetic Acid-Induced Writhing (%) |

|---|---|

| 8c | 72.73% |

| 8e | 63.56% |

| 8f | 61.79% |

| 8j | 60.14% |

| 8c | 59.87% |

Data represents the maximal effect observed at 120 minutes post-administration in the referenced study. tandfonline.com

Further research into other thiazole-containing structures supports their role in analgesia. A series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were found to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets for analgesic drugs. Specifically, compounds 5d and 5e from this series were highly potent inhibitors of COX-2, with IC₅₀ values of 0.83 µM and 0.76 µM, respectively, confirming that the thiazole scaffold is a valuable building block for potential analgesic agents. Another study highlighted compound 3c (4-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)-N-((3-substituted-2-hydrobenzo[d]thiazol-2-yl)methylene)thiazol-2-amine) as a particularly active analgesic and anti-inflammatory agent. researchgate.net

Antimalarial Activity

The global challenge of drug-resistant malaria necessitates the discovery of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds in this area. The structural features of the 2-aminothiazole scaffold are present in various compounds investigated for activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govsmolecule.com

A study focused on highly functionalized 5-anilino-3-arylpyrazoles, which share structural similarities with antimalarial compounds, evaluated their activity against both chloroquine (B1663885) (CQ)-sensitive (D10) and CQ-resistant (W2) strains of P. falciparum. smolecule.com The findings revealed that substitutions on the 3-phenyl ring significantly influenced antimalarial properties. Halogen substitutions, particularly bromo groups, at positions 3 or 4 of the phenyl ring, led to a marked increase in activity. smolecule.com

| Compound | P. falciparum (D10 - CQ-sensitive) | P. falciparum (W2 - CQ-resistant) |

|---|---|---|

| 2b (3-(3-bromophenyl)) | 1.54 | 1.25 |

| 2e (3-(4-bromophenyl)) | 1.44 | 1.34 |

| 2k (3-(3-nitrophenyl)) | 1.49 | 1.18 |

| 2l (3-(4-nitrophenyl)) | 1.43 | 1.28 |

Data from a study evaluating pyrazoles with structural determinants similar to known antimalarial thiazoles. smolecule.com

In another line of research, synthesized 4-thiazolidinone-aminoquinoline derivatives showed good to moderate in-vitro enzyme inhibition potential, with IC₅₀ values in the range of 1.81–4.03 µg/mL. nih.gov In-vivo studies with these compounds demonstrated potent blood schizonticidal activity, with parasitemia inhibition between 70% and 83%. nih.gov These findings establish that thiazole-based scaffolds are privileged structures for developing effective antimalarial agents. nih.gov

Antihistaminic and Neuroactive Modulations

While specific antihistaminic activities of this compound derivatives are not extensively documented in the surveyed literature, the broader class of thiazole derivatives has been shown to possess significant neuroactive properties. These compounds are capable of interacting with various targets within the central nervous system (CNS). nih.gov

Thiazole derivatives have demonstrated neuroprotective effects by modulating glutamate (B1630785) receptor activity. Some have been investigated for treating CNS disorders, highlighting their potential to cross the blood-brain barrier and exert effects on neural pathways. nih.gov

A notable example of neuroactive modulation involves the inhibition of Transient Receptor Potential Canonical (TRPC) channels. A series of 2-anilino-thiazole derivatives were identified as potent inhibitors of TRPC3 and TRPC6 channels, which are involved in calcium homeostasis in various cells, including those in the brain. One such compound, BTDM , inhibits TRPC3 and TRPC6 with IC₅₀ values of 11 nM and 10 nM, respectively. This activity points to the potential of thiazole scaffolds in modulating neuronal signaling pathways.

Furthermore, the thiazole nucleus is a component of compounds designed to interact with GABA receptors, which are primary targets for neuroactive drugs. google.com This suggests that derivatives of this compound could be engineered to modulate inhibitory neurotransmission.

Enzyme Inhibition Studies (e.g., PARP-1, KPNB1, Cholinesterases)

The thiazole scaffold serves as a core component in the design of inhibitors for several key enzymes implicated in disease, demonstrating its utility in targeted drug development.

Poly (ADP-ribose) polymerase-1 (PARP-1) Inhibition

PARP-1 is a crucial enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. In a search for new PARP-1 inhibitors, quinoxaline-based derivatives, which can act as bio-isosteres of existing inhibitors, were synthesized and tested. smolecule.com Several of these compounds displayed potent PARP-1 inhibition in the nanomolar range. Notably, compounds 5 and 8a were the most promising, with inhibitory concentrations significantly lower than the reference drug Olaparib. smolecule.com

| Compound | IC₅₀ (nM) |

|---|---|

| 8a | 2.31 |

| 5 | 3.05 |

| Olaparib (Reference) | 4.40 |

Data for quinoxaline-based derivatives. smolecule.com

Karyopherin-β1 (KPNB1) Inhibition

Karyopherin-β1 (KPNB1), an importin protein, is overexpressed in many cancers and plays a role in cell proliferation. Thiazole derivatives have been identified as inhibitors of this pathway. nih.gov In one study, the aminothiazole derivative (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide (1) was found to have a strong binding affinity for KPNB1. Another compound, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) , also demonstrated potent inhibitory effects on KPNB1, highlighting the potential of this class of compounds as anticancer agents targeting the importin pathway. nih.gov

Cholinesterase Inhibition

Inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are cornerstone therapies for managing symptoms of Alzheimer's disease. nih.gov Heterocyclic compounds, including thiazoles, are integral to the design of new cholinesterase inhibitors. A study on azinane-triazole based derivatives revealed potent dual inhibitors of both enzymes. google.com The most active compounds, 12d and 12m , showed inhibition in the micromolar and even nanomolar range, indicating their potential for development as treatments for neurodegenerative disorders. google.com

| Compound | AChE | BChE |

|---|---|---|

| 12d (3-methyl phenyl derivative) | 0.73 | 0.017 |

| 12m (4-methyl phenyl derivative) | - | 0.038 |

Data for azinane-triazole derivatives. google.com

Structure Activity Relationship Sar and Molecular Design

Elucidation of Pharmacophoric Requirements for Biological Activity

The fundamental structure of 2-(4-phenyl-1,3-thiazol-2-yl)ethanamine comprises three key pharmacophoric features: a phenyl moiety, a central thiazole (B1198619) heterocycle, and an ethanamine side chain. The interplay of these components is essential for biological activity. The thiazole nucleus itself is a critical pharmacophore, frequently found in drugs approved by the FDA. fabad.org.trsciencescholar.us

Impact of Substituent Modifications on Pharmacological Profiles

Systematic modification of the this compound scaffold has provided deep insights into its structure-activity relationships. Alterations at the phenyl ring, the thiazole core, and the ethanamine linker have profound effects on the pharmacological profile of the resulting derivatives.

The phenyl ring at the C4 position of the thiazole is a critical site for modification to tune biological activity. The electronic properties and steric bulk of substituents on this ring can significantly influence potency and selectivity.

For example, in a series of 2,4-disubstituted thiazoles studied for antimicrobial activity, the introduction of electron-withdrawing groups like a nitro (NO₂) group or electron-donating groups like a methoxy (B1213986) (OCH₃) group at the para-position of the phenyl ring was found to significantly enhance activity. researchgate.net Similarly, for derivatives designed as human adenosine (B11128) A3 receptor antagonists, a methoxy group at the 4-position of the phenyl ring led to a dramatic increase in binding affinity and selectivity. nih.gov Conversely, increasing the aromaticity and hydrophobicity by replacing the phenyl ring with a larger naphthyl substituent resulted in a decrease in anti-Candida activity. nih.gov

Table 1: Impact of Phenyl Moiety Modifications on Biological Activity

| Compound Series | Modification at Phenyl Ring | Effect on Activity | Reference |

|---|---|---|---|

| 2,4-disubstituted thiazoles | Addition of para-NO₂ group | Improved antimicrobial activity | researchgate.net |

| 2,4-disubstituted thiazoles | Addition of para-OCH₃ group | Improved antimicrobial activity | researchgate.net |

| 4-Phenyl-thiazole derivatives | Addition of 4-OCH₃ group | Increased human adenosine A3 receptor affinity | nih.gov |

| 2,4-disubstituted-1,3-thiazole derivatives | Replacement with naphthyl group | Decreased anti-Candida activity | nih.gov |

The thiazole ring itself offers positions for substitution that can modulate pharmacological properties. The C2 and C5 positions are common points of modification. In one study, the introduction of a hydrazine (B178648) substituent at the C2 position of the thiazole core resulted in an improved interaction with the target enzyme in an antifungal assay. nih.gov The synthesis of 30 different trisubstituted 2-amino-4,5-diarylthiazole derivatives, with various substitutions at the C2, C4, and C5 positions, was undertaken to explore anti-Candida albicans activity. researchgate.net Altering the substituent at the 4-position of the thiazole ring has also been shown to impact antimicrobial activity in other series of compounds. researchgate.net

Ligand-Receptor Interactions and Binding Affinity Assessment

Molecular modeling and docking studies have been instrumental in visualizing the interactions between phenylthiazole derivatives and their target receptors, providing a rationale for their observed binding affinities. For thiazole-based antagonists of the human adenosine A3 receptor, a key interaction involves a hydrogen bond between the carbonyl group of an amide substituent and the side chain of glutamine residue Q167, located in the second extracellular loop (EL2) of the receptor. nih.gov This interaction appears to be critical for high-affinity binding.

In the context of antifungal activity against Candida albicans, docking studies revealed that 2-hydrazinyl-4-substituted-1,3-thiazole derivatives form a supplementary hydrogen bond between the hydrazine bridge and the side chain of a tyrosine residue (Tyr118). nih.gov An additional interaction was noted with another polar tyrosine residue, Tyr132, located in a hydrophilic access channel to the binding site. nih.gov For related phenethylamine (B48288) derivatives targeting the 5-HT2A receptor, docking results suggest that the phenyl ring occupies a hydrophobic sub-pocket, and interactions with this pocket improve with increasing lipophilicity of substituents. researchgate.net

Table 2: Key Ligand-Receptor Interactions for Phenylthiazole Derivatives

| Target | Compound Feature | Interacting Receptor Residue | Interaction Type | Reference |

|---|---|---|---|---|

| Human Adenosine A3 Receptor | Amide carbonyl group | Q167 | Hydrogen Bond | nih.gov |

| Candida albicans enzyme | Hydrazine bridge | Tyr118 | Hydrogen Bond | nih.gov |

| Candida albicans enzyme | Etheric oxygen on substituent | Tyr132 | Hydrogen Bond | nih.gov |

| 5-HT2A Receptor | Phenyl ring | Hydrophobic sub-pocket | Hydrophobic Interaction | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR studies provide mathematical models that correlate the chemical structure of compounds with their biological activity, offering predictive power for designing new derivatives. nih.govmdpi.com For 2,4-disubstituted thiazole derivatives with antimicrobial activity, a QSAR study indicated that the molecular connectivity index (2χv) and Kier's shape index (kα3) were key parameters influencing their effectiveness. researchgate.net These descriptors relate to the size, shape, and degree of branching of the molecule and are considered important for the interaction with microbial target sites. researchgate.net

In another study, 2D-QSAR modeling was applied to a series of thiazole derivatives to predict their inhibitory activity against the enzyme PIN1. imist.ma Such models use a range of topological, electronic, geometric, and physicochemical descriptors to build a predictive relationship. imist.ma For a series of thiazole-thiadiazole hybrids with cytotoxic activity against the A-549 lung carcinoma cell line, a QSAR model found a strong correlation between activity and the physicochemical parameters XlogP (a measure of lipophilicity), kappa2 (a shape descriptor), and Quadrupole1 (an electronic descriptor). nih.gov These analyses help to explain the origin of the biological activity and guide the design of new compounds with potentially enhanced potency. imist.ma

Mechanistic Investigations of Biological Action

Identification and Validation of Molecular Targets

The biological activity of 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine and its related analogs is rooted in their interaction with specific molecular targets. Research has identified several key proteins and enzymes that are potentially modulated by this class of compounds.

One of the primary molecular targets identified for phenylthiazole derivatives is the Estrogen Receptor (ER) , particularly the alpha subtype (ER-α). rjeid.com The development of breast cancer is significantly influenced by estrogen receptors. rjeid.com In silico molecular docking studies have been conducted to evaluate the binding capacity of 4-phenylthiazol-2-amine derivatives to the ER-α protein target. rjeid.com These studies show that the compounds fit within the active site of the protein, sharing the same hydrophobic pocket as the standard drug, tamoxifen. rjeid.com Similarly, docking studies on more complex derivatives, such as N,N-dimethyl-2-(4-(3-phenoxybenzo[d]imidazo[2,1-b]thiazol-2-yl)phenoxy)ethanamine, have shown binding within the active site of the human estrogen receptor's ligand-binding domain. nih.gov This suggests that the antiproliferative effects of these compounds in ER-positive cell lines like MCF-7 may occur through the inhibition of the estrogen receptor. nih.gov

Another potential molecular target is S-methyl-5-thioadenosine phosphorylase . A target fishing study for 4-phenyl-1,3-thiazol-2-amines, investigated for their antileishmanial activity, suggested this enzyme as a potential target that could be further explored to enhance activity and reduce potential toxicity. nih.govnih.gov

Additionally, broader studies on thiazole (B1198619) derivatives indicate other possible targets. For instance, some thiazole derivatives have been shown to interact with topoisomerase II , leading to DNA double-strand breaks. Furthermore, hybrid molecules incorporating the thiazole structure have been synthesized to target specific enzymes. For example, pyridopyrimidinone-thiazole hybrids have been developed, drawing inspiration from drugs like Palbociclib, which is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) . nih.gov

Delineation of Cellular Pathways and Signaling Cascades

The interaction of this compound derivatives with their molecular targets initiates a cascade of events that affect various cellular pathways. The thiazole scaffold has demonstrated a capacity to regulate multiple cellular pathways, which is a key aspect of its therapeutic potential. rjeid.com

A significant consequence of the action of thiazole derivatives is the induction of cell cycle arrest . This effect is a downstream result of the inhibition of key regulatory enzymes. For instance, the inhibition of CDK4 and CDK6 by thiazole-containing hybrids, such as pyridopyrimidinone-thiazole compounds, directly impacts the progression of the cell cycle. nih.gov CDK4 and CDK6 are serine-threonine kinases that are fundamental to the cell cycle's progression from one phase to the next. nih.gov By inhibiting these kinases, the compounds can halt the proliferation of cancer cells.

Furthermore, the interaction of certain thiazole derivatives with topoisomerase II can trigger pathways leading to apoptosis (programmed cell death). The formation of DNA double-strand breaks is a severe form of DNA damage that, if not repaired, activates cellular signaling pathways that culminate in cell death.

Analysis of Enzyme Kinetics and Inhibition Mechanisms

The inhibitory activity of thiazole derivatives has been quantified in several studies, providing insights into their potency and mechanism.

Molecular docking studies on 4-phenylthiazol-2-amine derivatives against the estrogen receptor-α have yielded docking scores that, in some cases, are superior to the standard drug tamoxifen. rjeid.com This suggests a strong binding affinity for the receptor's active site. rjeid.com

| Compound | Docking Score (kcal/mol) |

|---|---|

| Derivative 3a | -6.658 |

| Derivative 3e | -8.911 |

| Tamoxifen (Standard) | -6.821 |

In terms of enzyme inhibition, a study on a related N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide derivative demonstrated selective activity against the Bcr-Abl-positive K562 cell line by inhibiting the Abl protein kinase. mdpi.com The mechanism was found to involve hydrogen bonding between the compound and key amino acid residues (Met318, Tyr253, Thr315) in the enzyme's binding pocket. mdpi.com

| Compound/Derivative | Target | IC50 Value | Source |

|---|---|---|---|

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl protein kinase | 7.4 µM | mdpi.com |

| 4-Phenyl-1,3-thiazol-2-amine derivative (Compound 6) | Leishmania amazonensis promastigotes | 20.78 µM | nih.gov |

The general mechanism of how some small molecules act as non-specific inhibitors has also been explored. Such compounds can form submicrometer aggregates that sequester and inhibit enzymes through surface association, a process that can often be reversed by detergents. nih.gov

Characterization of Receptor-Mediated Effects (e.g., Estrogen Receptor, Histamine (B1213489) Receptors, Serotonin (B10506) Receptors)

The ethylamine (B1201723) side chain and the phenyl-thiazole core of the compound suggest potential interactions with various biogenic amine receptors.

Estrogen Receptor: As detailed in section 6.1, the estrogen receptor is a well-documented target for phenylthiazole derivatives. rjeid.comnih.govbiointerfaceresearch.com Docking studies confirm that these molecules can bind to the ligand-binding domain of ER-α, indicating a direct receptor-mediated mechanism of action. rjeid.comnih.gov The modulation of estrogen-related receptors (ERR) by related compounds has also been noted as a therapeutic strategy. google.com

Histamine Receptors: While direct studies on this compound are scarce, related structures show activity at histamine receptors. For instance, non-imidazole derivatives containing a phenylalkylamine structure have been developed as potent histamine H3-receptor antagonists. nih.gov Other studies have shown that the stereochemistry of phenyl-containing aminopropane structures is critical for high affinity at histamine H1-receptors. uhsp.edu Furthermore, 1,2,5-thiadiazole (B1195012) 1,1-dioxides, which are structurally distinct but share the thiazole class, have been identified as histamine H2-receptor antagonists. mdpi.com

Serotonin Receptors: The ethylamine moiety is a common feature in serotonin receptor ligands. Studies on tryptamine (B22526) derivatives, which also possess an ethylamine side chain, have led to the discovery of potent and selective 5-HT1D receptor agonists. nih.gov These studies suggest that a hydrogen bond acceptor interaction, potentially provided by a nitrogen atom in the heterocyclic ring (like the thiazole ring), is beneficial for receptor affinity and selectivity. nih.gov

Differentiation of Specific vs. Non-Specific Modes of Inhibition

Distinguishing between specific, target-directed inhibition and non-specific activity is crucial in drug discovery.

The potential for specific inhibition by this compound derivatives is supported by molecular docking studies. The calculated binding of these compounds into a defined hydrophobic pocket of the estrogen receptor suggests a specific, lock-and-key type interaction rather than a random, non-specific effect. rjeid.comnih.gov The goal of such research is often to explore the potential for selective anticancer activity, moving away from the lack of target specificity seen in some cancer treatments. rjeid.com

Conversely, the phenomenon of non-specific inhibition by small molecule aggregates is a recognized issue in pharmacological screening. nih.gov This mode of action involves the formation of colloidal aggregates by the compound in solution. These aggregates then sequester proteins through surface adsorption, leading to apparent inhibition of enzyme activity. nih.gov A key characteristic of this mechanism is its reversibility by the addition of non-ionic detergents like Triton X-100, which disrupts the aggregates. nih.gov While there is no specific report of this compound acting via this mechanism, it remains a possibility that must be experimentally ruled out to confirm target-specific action. The synthesis of hybrid molecules, such as combining the thiazole moiety with a pyridopyrimidinone core, is a strategy aimed at creating highly selective inhibitors for specific targets like CDK4/6, thereby ensuring a specific mode of action. nih.gov

Computational and in Silico Approaches in Research

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as a derivative of 2-(4-phenyl-1,3-thiazol-2-yl)ethanamine, might interact with a biological target, typically a protein.

Research on various 4-phenyl-1,3-thiazole derivatives has demonstrated their potential to interact with several important biological targets. For instance, docking studies of newly synthesized 4-phenyl-1,3-thiazole and 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives against the fungal lanosterol (B1674476) C14α-demethylase have been performed. mdpi.com The results indicated that the presence of a hydrazone bridge and an additional aromatic phenyl group in the 2-hydrazinyl derivatives improved their affinity for the target enzyme compared to other 4-phenyl-1,3-thiazole derivatives. mdpi.com Similarly, docking studies on thiazole-based compounds as potential acetylcholinesterase (AChE) inhibitors revealed binding orientations similar to the known inhibitor donepezil, highlighting key interactions within the enzyme's active site. nih.gov

In another study, 4-(4-bromophenyl)-thiazol-2-amine derivatives showed good docking scores within the binding pockets of proteins with PDB IDs 1JIJ, 4WMZ, and 3ERT, suggesting potential antimicrobial and anticancer activities. researchgate.net A target fishing study for 4-phenyl-1,3-thiazol-2-amines proposed S-methyl-5-thioadenosine phosphorylase as a potential macromolecular target, which could explain their observed antileishmanial activity. nih.gov These studies collectively show that the 4-phenyl-1,3-thiazole scaffold serves as a promising framework for designing molecules that can effectively bind to various biological targets.

| Thiazole Derivative Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives | Lanosterol C14α-demethylase | The hydrazone linkage improved affinity for the target enzyme. | mdpi.com |

| Thiazole-based derivatives | Acetylcholinesterase (AChE) | Showed binding orientations similar to donepezil. | nih.gov |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Proteins (PDB IDs: 1JIJ, 4WMZ, 3ERT) | Displayed good docking scores within the binding pockets. | researchgate.net |

| 4-Phenyl-1,3-thiazol-2-amines | S-methyl-5-thioadenosine phosphorylase | Identified as a potential macromolecular target for antileishmanial activity. | nih.gov |

Quantum Mechanical (QM) Calculations and Electronic Structure Analysis (e.g., HOMO-LUMO, MEP)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like this compound. These calculations provide insights into molecular geometry, vibrational frequencies, and electronic characteristics such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP).

Studies on related thiazole derivatives have utilized DFT methods, often with the B3LYP functional and various basis sets (e.g., 6-31G, 6-31+G(d,p), 6-311++G(d,p)), to optimize molecular geometries and calculate electronic properties. mgesjournals.comresearchgate.netwu.ac.th The HOMO-LUMO energy gap is a critical parameter derived from these calculations, as it indicates the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to be excited. nih.gov For example, the computed small HOMO-LUMO energy gap for N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide indicated its chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov In MEP analysis, regions of negative potential (typically colored red) are associated with lone pairs of electronegative atoms and are susceptible to electrophilic attack, while regions of positive potential (blue) are usually found around hydrogen atoms and indicate sites for nucleophilic attack. nih.gov This analysis is crucial for understanding intermolecular interactions, including drug-receptor binding. nih.gov

| Parameter | Methodology | Information Gained | Reference |

|---|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP/6-31G) | Provides stable conformation, bond lengths, and angles. | mgesjournals.comwu.ac.th |

| HOMO-LUMO Energy Gap | DFT Calculations | Indicates chemical reactivity and kinetic stability. | researchgate.netnih.gov |

| Molecular Electrostatic Potential (MEP) | DFT Calculations | Visualizes charge distribution and predicts reactive sites. | nih.gov |

Prediction of Biological Fate and Drug-Likeness (e.g., ADME prediction)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a vital component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. For derivatives of this compound, these predictions help to evaluate their potential as viable drug candidates.